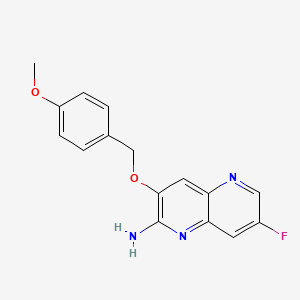
Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two ketone groups at the 9 and 10 positions and an ester group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate typically involves the esterification of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid. This can be achieved by reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate exerts its effects is primarily through its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it useful in various chemical processes. Its molecular targets and pathways involve interactions with enzymes and other proteins that facilitate these redox reactions.
Comparaison Avec Des Composés Similaires
Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate: This compound has an amino group instead of a carboxylate group, leading to different reactivity and applications.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide:
Propriétés
Formule moléculaire |
C17H12O4 |
|---|---|
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
ethyl 9,10-dioxoanthracene-1-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-2-21-17(20)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,2H2,1H3 |
Clé InChI |
INDPTCICHMDIBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



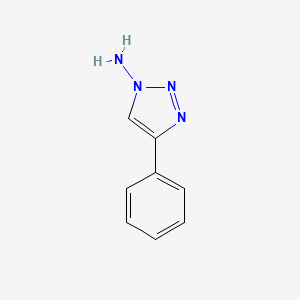
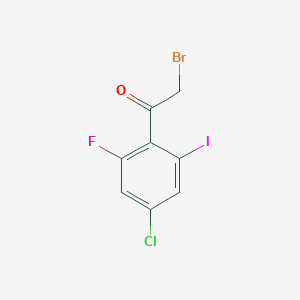
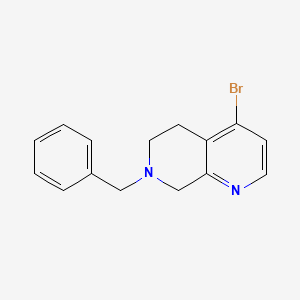
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)

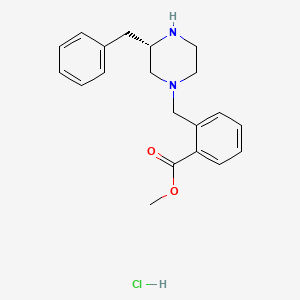
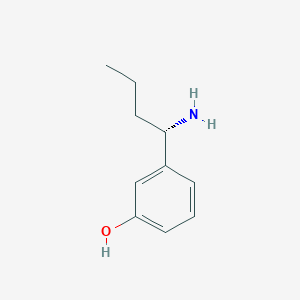
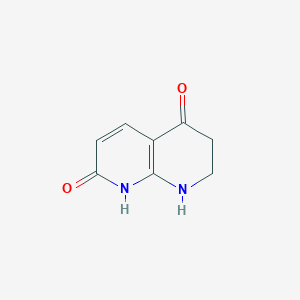
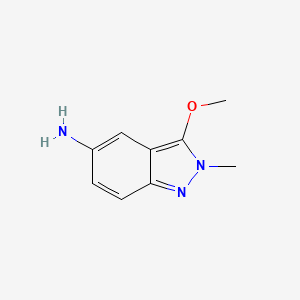

![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)

